4-溴-2,3-二氟-6-硝基苯胺

描述

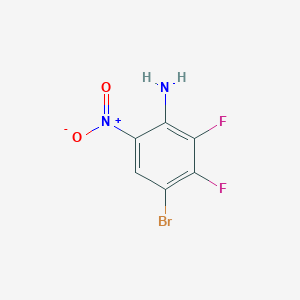

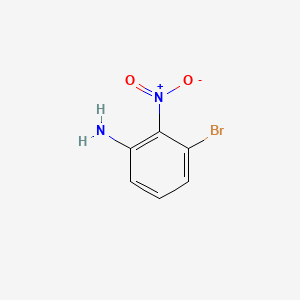

4-Bromo-2,3-difluoro-6-nitroaniline is a chemical compound with the molecular formula C6H3BrF2N2O2 . It is used in various chemical reactions due to its multiple substituents that have different chemical reactivities .

Synthesis Analysis

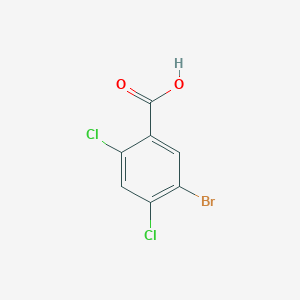

The synthesis of 4-Bromo-2,3-difluoro-6-nitroaniline involves several steps. Direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products . The bromo-substituent allows Pd-catalysed coupling reaction for expanding the size of the molecule .Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3-difluoro-6-nitroaniline consists of a benzene ring substituted with bromo, difluoro, and nitro groups . The exact mass of the molecule is 251.93500 .Chemical Reactions Analysis

4-Bromo-2,3-difluoro-6-nitroaniline can undergo various chemical reactions due to the presence of bromo, difluoro, and nitro groups. The bromo-substituent allows Pd-catalysed coupling reaction for expanding the size of the molecule .Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-2,3-difluoro-6-nitroaniline is 253.00100 . The exact storage conditions are not available, but it is generally recommended to store such compounds in a cool, dry place in well-sealed containers .科学研究应用

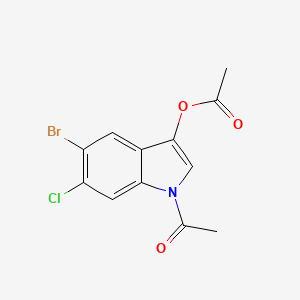

Synthesis of Fluorogenic Derivatizing Reagents

4-Bromo-2,3-difluoro-6-nitroaniline: is utilized in the synthesis of fluorogenic derivatizing agents such as ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate . These reagents are particularly valuable in high-performance liquid chromatography (HPLC) for the detection and quantification of aminothiols, offering enhanced sensitivity and specificity.

Photoactive Material Development

The compound serves as a precursor in the development of photoactive materials like methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . Such materials are crucial for applications in data storage, advanced sensors, and molecular switches, where light-induced structural reorganization is a key functional mechanism.

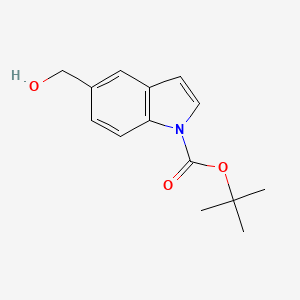

Hole-Transporting Materials for Solar Cells

In the field of renewable energy, 4-Bromo-2,3-difluoro-6-nitroaniline is used to create hole-transporting materials for perovskite solar cells . These materials facilitate the efficient movement of positive charge carriers, which is essential for the conversion of solar energy into electrical energy.

作用机制

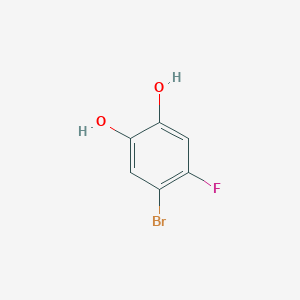

Target of Action

4-Bromo-2,3-difluoro-6-nitroaniline is primarily used as a starting material for the preparation of antibacterial agents . Its primary targets are therefore likely to be bacterial cells, specifically the bacteria Escherichia coli and Streptococcus pyogenes .

Mode of Action

Given its use in the preparation of antibacterial agents, it can be inferred that it interacts with its targets (bacterial cells) in a way that inhibits their growth or kills them .

Biochemical Pathways

As an antibacterial agent, it likely interferes with essential biochemical processes in bacterial cells, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The primary result of the action of 4-Bromo-2,3-difluoro-6-nitroaniline is the inhibition of bacterial growth or the killing of bacterial cells . This makes it effective as a starting material in the preparation of antibacterial agents .

Action Environment

The action, efficacy, and stability of 4-Bromo-2,3-difluoro-6-nitroaniline can be influenced by various environmental factors. For instance, the compound should be stored in closed vessels at a temperature of 2-8°C . It is also harmful by inhalation, in contact with skin, and if swallowed . Therefore, appropriate safety measures should be taken when handling this compound .

安全和危害

属性

IUPAC Name |

4-bromo-2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQDRXXHEPIYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619976 | |

| Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,3-difluoro-6-nitroaniline | |

CAS RN |

626238-73-1 | |

| Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)

![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)